N-[2-(morpholin-4-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
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Overview
Description
N-[2-(MORPHOLIN-4-YL)ETHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE is a complex organic compound that features a morpholine ring, a thieno[3,4-b][1,4]dioxine core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(MORPHOLIN-4-YL)ETHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Thieno[3,4-b][1,4]dioxine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholine Group: The morpholine ring is introduced via nucleophilic substitution reactions.
Attachment of the Carboxamide Group: This step involves the reaction of the intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(MORPHOLIN-4-YL)ETHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[2-(MORPHOLIN-4-YL)ETHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(MORPHOLIN-4-YL)ETHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(MORPHOLIN-4-YL)ETHYL]ANILINE: Shares the morpholine and ethyl groups but differs in the core structure.
2-MORPHOLINOETHANOL: Contains the morpholine ring and ethyl group but lacks the thieno[3,4-b][1,4]dioxine core.
Uniqueness
N-[2-(MORPHOLIN-4-YL)ETHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE is unique due to its combination of the thieno[3,4-b][1,4]dioxine core with the morpholine and carboxamide groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C13H18N2O4S |
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Molecular Weight |
298.36 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
InChI |
InChI=1S/C13H18N2O4S/c16-13(14-1-2-15-3-5-17-6-4-15)12-11-10(9-20-12)18-7-8-19-11/h9H,1-8H2,(H,14,16) |
InChI Key |
CCPZWBINCGKXQH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C3C(=CS2)OCCO3 |
Origin of Product |
United States |
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